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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked
questions (FAQs) to address potential inconsistencies in clinical outcomes observed during
experiments with Enstilar™ (calcipotriene and betamethasone dipropionate) foam.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of Enstilar™ that leads to the resolution of
psoriatic plaques?

Al: Enstilar™ is a combination topical therapy with two active ingredients, calcipotriene (a
synthetic vitamin D3 analog) and betamethasone dipropionate (a potent corticosteroid), that
work synergistically to treat plaque psoriasis.[1][2][3]

» Calcipotriene: This vitamin D analog normalizes keratinocyte (skin cell) proliferation and
differentiation, which are dysregulated in psoriasis.[2] It binds to the vitamin D receptor
(VDR) on keratinocytes, which then forms a complex with the retinoid X receptor (RXR). This
complex interacts with vitamin D response elements (VDRES) on DNA to regulate gene
expression involved in cell growth and maturation.

o Betamethasone Dipropionate: As a potent corticosteroid, it has anti-inflammatory, antipruritic,
and vasoconstrictive properties. It binds to glucocorticoid receptors, which translocate to the
nucleus and modulate the expression of genes involved in inflammation. This leads to the
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downregulation of pro-inflammatory cytokines like TNF-a and interleukins (e.g., IL-17, IL-23),
which are key drivers of the psoriatic inflammatory cascade.[4]

The combination of these two agents in Enstilar™ provides a dual-action approach that is
more effective than either component alone.[1][5]

Q2: We are observing significant variability in patient response to Enstilar™ in our clinical trial.
What are the potential contributing factors?

A2: Inconsistent clinical outcomes with Enstilar™ can arise from a variety of factors, broadly
categorized as patient-related, treatment-related, and disease-related.

o Patient-Related Factors:

o Adherence: Suboptimal adherence to the prescribed treatment regimen is a primary cause
of reduced efficacy.[6][7][8] Factors influencing adherence include the inconvenience of
application, forgetfulness, and patient perception of the treatment's effectiveness and
potential side effects.[6][9]

o Application Technique: Incorrect application, such as using too little of the foam, not
rubbing it in gently, or applying it to unaffected areas, can lead to diminished results.[10] It
is also crucial to avoid showering or bathing immediately after application.

o Genetic Predisposition: Individual genetic variations may influence a patient's response to
both corticosteroids and vitamin D analogs.

o Treatment-Related Factors:

o Tachyphylaxis: Although less common with topical treatments compared to systemic
therapies, the development of tolerance (tachyphylaxis) to corticosteroids can occur with
prolonged use, leading to a decrease in efficacy over time.[11]

o Vehicle Formulation: While the foam vehicle of Enstilar™ is designed for enhanced
penetration, differences in skin hydration and barrier integrity among individuals can affect
drug delivery.

o Disease-Related Factors:
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o Psoriasis Severity and Type: Patients with more severe or thicker plagues may require
longer treatment durations or combination therapy to achieve a significant response.[12]
[13]

o Location of Lesions: The thickness and sensitivity of the skin vary across different body
areas, which can impact drug absorption and efficacy. Enstilar™ is not recommended for
use on the face, groin, or axillae.[14]

Q3: Can the foam vehicle itself contribute to inconsistent results?

A3: The aerosol foam vehicle of Enstilar™ is specifically designed to create a stable,
supersaturated solution of calcipotriene and betamethasone dipropionate. This supersaturation
enhances the penetration of the active ingredients through the skin, leading to improved
efficacy compared to ointment or gel formulations. However, factors that affect the skin barrier,
such as dryness or co-existing skin conditions, could theoretically influence the absorption of
the active ingredients from the foam, potentially contributing to some variability in clinical

response.

Troubleshooting Guides
Issue 1: Suboptimal Efficacy or Lack of Response
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Possible Cause

Troubleshooting Step

Inadequate Patient Adherence

1. Verify Adherence: Implement patient diaries
or electronic monitoring to track application
frequency. 2. Patient Education: Re-educate
participants on the importance of consistent,
once-daily application for the full prescribed
duration. 3. Simplify Regimen: If the study
protocol allows, ensure the treatment regimen is

as simple as possible to encourage adherence.

[7]

Incorrect Application Technique

1. Application Demonstration: Provide a
practical demonstration of the correct
application technique: shake the can, hold it at
least 3 cm from the skin, spray for about 2
seconds to cover an area the size of an adult's
hand, and gently rub it in. 2. Visual Aids: Supply
participants with illustrated guides on proper

application.

Severe or Recalcitrant Psoriasis

1. Re-evaluate Baseline Severity: Ensure that
the patient's disease severity at baseline was
accurately assessed. Patients with very thick,
scaly plagues may have a delayed response.
[15] 2. Consider Combination Therapy: For
severe cases, the study protocol might involve
combination with other modalities like

phototherapy, if appropriate.

Development of Tachyphylaxis

1. Review Treatment Duration: Assess the
duration of continuous treatment. If prolonged, a
treatment break or rotation with other therapies
might be necessary to restore efficacy, as is

common with potent corticosteroids.[11]

Issue 2: High Variability in Clinical Endpoint Data (e.g.,

PASI, IGA scores)
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Possible Cause

Troubleshooting Step

Inter-Investigator Variability in Scoring

1. Standardized Training: Ensure all
investigators are trained on the Psoriasis Area
and Severity Index (PASI) and Investigator's
Global Assessment (IGA) scoring using
standardized materials and calibration
exercises. 2. Blinded Central Reading: If
feasible, implement a blinded central reading of

clinical photographs to standardize scoring.

Heterogeneity in Patient Population

1. Subgroup Analysis: Perform subgroup
analyses to determine if the variability is
associated with specific patient characteristics
(e.g., age, disease duration, psoriasis subtype,
baseline severity). 2. Refine Inclusion/Exclusion
Criteria: For future studies, consider refining the
inclusion and exclusion criteria to enroll a more

homogenous patient population.

Influence of Lifestyle Factors

1. Patient Counseling: Counsel patients on the
potential impact of lifestyle factors such as
stress, alcohol consumption, and smoking on
psoriasis and treatment response.[16] 2. Data
Collection: Collect data on these lifestyle factors
to assess their potential as confounding

variables in the analysis.

Data Presentation

Table 1: Efficacy of Enstilar™ Foam in Clinical Trials (4-

Week Treatment)
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L . Study 1 (vs. Study 2 (vs.
Clinical Endpoint . . Study 3 (vs. Gel)
Vehicle) Ointment)

Investigator's Global

Assessment (IGA) 53.3% (Enstilar) vs. 55% (Enstilar) vs. 38% (Enstilar) vs.

"Clear" or "Almost 4.8% (Vehicle) 43% (Ointment) 22% (Gel)

Clear"

Mean PASI Score o Significantly lower Significantly lower
) Significantly greater ) ) ) )

Reduction from ] ] with Enstilar from with Enstilar from

) with Enstilar

Baseline week 1 week 1

Treatment Success in

Severe Psoriasis - - 50%

(IGA)

Treatment Success in

Moderate Psoriasis - - 45%

(IGA)

Treatment Success in
Mild Psoriasis (IGA)

19%

Data compiled from multiple clinical trials.[13]

Table 2: Real-World Observational Study of Enstilar™
Foam for Scalp Psoriasis (4-Week Treatment)
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Baseline (Mean + Week 4 (Mean *

Parameter p-value
SD) SD)

Scalp Body Surface
325+19.0 109+125 <0.001

Area (Scalp-BSA) (%)

Patient-rated Global
Assessment of Scalp 3.3£09 1.3+1.0 <0.001

Psoriasis Severity

Itch Score 6.1+2.2 20+2.2 <0.001

Dermatology Life
Quality Index (DLQI)

9.6+55 2835 <0.001

Data from the CAPITIS study.[17][18]

Experimental Protocols

Protocol 1: In Vitro Keratinocyte Proliferation Assay
(MTT Assay)

This protocol assesses the anti-proliferative effects of Enstilar™ components on human
keratinocytes (e.g., HaCaT cell line).

Materials:

HaCaT keratinocytes
e Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
e 96-well plates

o Enstilar™ foam (and individual active ingredients, calcipotriene and betamethasone
dipropionate, for comparison)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)
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 Solubilization solution (e.g., 10% SDS in 0.01 M HCI)
» Microplate reader (570 nm wavelength)
Procedure:

o Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 5 x 103 cells/well in 100
uL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO: incubator.

o Treatment: Prepare serial dilutions of Enstilar™ foam, calcipotriene, and betamethasone
dipropionate in DMEM. Remove the old medium from the wells and add 100 pL of the
treatment solutions. Include a vehicle control (foam vehicle without active ingredients) and
an untreated control.

 Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% COz2 incubator.
o MTT Addition: Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.

e Solubilization: Add 100 pL of the solubilization solution to each well and incubate overnight at
37°C to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability compared to the untreated control.

Protocol 2: Cytokine Analysis from Skin Biopsies
(ELISA)

This protocol measures the levels of pro-inflammatory cytokines in psoriatic skin biopsies
before and after treatment with Enstilar™.

Materials:
» Skin punch biopsies (4 mm)
» Protein lysis buffer

o ELISA Kkits for target cytokines (e.g., TNF-q, IL-17, IL-23)
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» Microplate reader

Procedure:

Sample Collection: Collect punch biopsies from lesional skin at baseline and after a specified
treatment period with Enstilar™.

Tissue Homogenization: Homogenize the skin biopsies in protein lysis buffer on ice.

Protein Extraction: Centrifuge the homogenates and collect the supernatant containing the
total protein.

Protein Quantification: Determine the total protein concentration in each sample using a
standard protein assay (e.g., BCA assay).

ELISA: Perform the ELISA for the target cytokines according to the manufacturer's
instructions.[19][20][21] This typically involves:

o Coating a 96-well plate with a capture antibody.

[e]

Blocking the plate.

o

Adding the protein samples and standards.

[¢]

Adding a detection antibody.

[¢]

Adding an enzyme-conjugated secondary antibody.

[e]

Adding a substrate to produce a colorimetric signal.

o Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine
concentrations based on the standard curve. Normalize the cytokine levels to the total
protein concentration for each sample.

Protocol 3: Assessment of Skin Barrier Function
(Transepidermal Water Loss - TEWL)
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This protocol measures the integrity of the skin barrier by quantifying the amount of water that
evaporates from the skin surface.

Materials:

e TEWL measurement device (e.g., Tewameter®)

o Controlled environment room (stable temperature and humidity)
Procedure:

» Acclimatization: Allow the participant to acclimatize in a controlled environment room (e.g.,
20-22°C, 40-60% humidity) for at least 20-30 minutes before taking measurements.[22][23]

o Baseline Measurement: Take baseline TEWL measurements from the target psoriatic lesion
and an adjacent non-lesional area.

o Treatment Application: Apply Enstilar™ as per the study protocol.

o Follow-up Measurements: Take subsequent TEWL measurements at specified time points
after treatment application.

o Data Acquisition: Record the TEWL values (in g/m3/h).

o Data Analysis: Compare the changes in TEWL over time between treated and untreated (or
vehicle-treated) areas. A decrease in TEWL in the lesional area indicates an improvement in
skin barrier function.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Enstilar™ Technical Support Center: Troubleshooting
Inconsistent Clinical Outcomes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1243062#troubleshooting-inconsistent-clinical-
outcomes-with-enstilar]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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